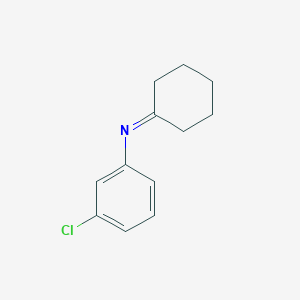

3-Chloro-n-cyclohexylideneaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41464-95-3 |

|---|---|

Molecular Formula |

C12H14ClN |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)cyclohexanimine |

InChI |

InChI=1S/C12H14ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

IFKDJXCSZLTQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NC2=CC(=CC=C2)Cl)CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Condensation Reactions for Imine Formation

The core reaction for the synthesis of 3-Chloro-n-cyclohexylideneaniline is the condensation of a primary amine, 3-chloroaniline (B41212), with a ketone, cyclohexanone (B45756). This reaction forms a carbon-nitrogen double bond (C=N), characteristic of an imine, also known as a Schiff base. libretexts.orgnumberanalytics.com The process is a reversible, acid-catalyzed reaction that involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. orgoreview.commasterorganicchemistry.com

Mechanistic Pathways of Amine-Carbonyl Condensation

The formation of an imine from an amine and a carbonyl compound proceeds through a well-established two-stage mechanism:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or amino alcohol. libretexts.orgorgoreview.com

Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of water is typically the rate-determining step and is facilitated by acid catalysis. The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.org Subsequent removal of a proton from the nitrogen atom by a base (like water or another amine molecule) leads to the formation of the C=N double bond of the imine and regenerates the acid catalyst. orgoreview.com

Role of Catalyst Systems in Imine Synthesis

Catalysis is crucial for achieving efficient imine formation. The reaction rate is highly dependent on the pH of the reaction medium. The reaction is slow at both very high and very low pH. Optimal reaction rates are typically achieved in a mildly acidic environment, usually between pH 4 and 5. orgoreview.com

Acid Catalysis : At low pH, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, if the pH is too low, the amine reactant will be protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and halting the reaction. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. numberanalytics.comorgoreview.com

Nucleophilic Catalysis : Certain mild organic bases, such as aniline (B41778) and its derivatives (e.g., anthranilic acids), have been shown to be effective nucleophilic catalysts for imine formation, particularly in aqueous media. researchgate.netresearchgate.net These catalysts operate by first reacting with the carbonyl compound to form a more reactive iminium ion intermediate, which then readily undergoes exchange with the primary amine to form the final imine product. researchgate.net

Other Catalysts : While acid catalysis is most common, other systems can be employed. For specific applications, reagents like tris(2,2,2-trifluoroethyl)borate can facilitate the condensation of amines with carbonyl compounds. organic-chemistry.org In some cases, reactions can proceed without a catalyst, particularly under conditions where water is actively removed. scirp.org

Solvent Effects and Reaction Condition Optimization

The choice of solvent and reaction conditions plays a significant role in maximizing the yield of the imine by influencing reactant solubility and managing the equilibrium of the reaction.

Solvent Choice : A variety of organic solvents can be used, including ethanol (B145695), methanol, toluene (B28343), and dichloromethane. acs.orgresearchgate.net Protic solvents like aqueous ethanol are often effective. researchgate.net For reactants with poor solubility, solvents like DMSO or DMF, sometimes in a mixture, may be necessary, though their high boiling points can complicate product isolation. researchgate.net Green chemistry approaches have explored the use of water as an eco-friendly solvent, often combined with sonication to improve solubility and accelerate reaction kinetics. digitellinc.com

Water Removal : Since imine formation is a reversible condensation reaction, the removal of the water byproduct is essential to drive the equilibrium toward the product side. This can be achieved through several methods:

Azeotropic Distillation : Using a solvent like toluene with a Dean-Stark apparatus to continuously remove water as it forms.

Dehydrating Agents : Adding anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (like 4Å) to the reaction mixture to absorb water. acs.org

Pressure Reduction : Applying a vacuum can effectively remove the water produced, driving the reaction to completion, sometimes without the need for a solvent or catalyst. scirp.org

Temperature : The reaction temperature can influence the rate of reaction. While many imine formations proceed readily at room temperature, heating or refluxing the reaction mixture can increase the rate, especially when combined with azeotropic distillation. scirp.orgresearchgate.net

Table 1: Factors Influencing Imine Synthesis

| Factor | Effect on Reaction | Common Examples/Methods |

|---|---|---|

| Catalyst | Increases the rate of reaction by facilitating both nucleophilic addition and dehydration steps. | Mild acid (e.g., acetic acid), optimal pH 4-5. orgoreview.com Aniline and its derivatives can act as nucleophilic catalysts. researchgate.net |

| Solvent | Affects reactant solubility and can participate in the reaction mechanism. | Ethanol, Methanol, Toluene, Dichloromethane, Water (with sonication). researchgate.netdigitellinc.com |

| Water Removal | Shifts the reaction equilibrium towards the formation of the imine product, increasing the yield. | Azeotropic distillation (Dean-Stark), anhydrous salts (MgSO₄), molecular sieves, vacuum. scirp.orgacs.org |

| Temperature | Influences the reaction rate; higher temperatures generally lead to faster reaction times. | Room temperature to reflux conditions, depending on the reactants and solvent. researchgate.net |

Precursor Design and Synthesis

The properties and purity of the final this compound product are directly dependent on the quality of its precursors: 3-chloroaniline and cyclohexanone.

Synthesis of 3-Chloroaniline and Related Halogenated Anilines

3-Chloroaniline (m-chloroaniline) is an essential precursor and can be synthesized through several established routes.

Reduction of m-Chloronitrobenzene : The most common laboratory and industrial method for preparing 3-chloroaniline is the reduction of 3-chloronitrobenzene. chemicalbook.com This can be achieved using various reducing agents, such as iron powder in the presence of an acid or ferrous sulfate, or through catalytic hydrogenation over a noble metal catalyst. chemicalbook.com Careful selection of catalysts, such as the addition of metal oxides, can help prevent dehalogenation during the hydrogenation process. chemicalbook.com

From Benzene (B151609) : A multi-step synthesis from benzene is also possible. This involves the nitration of benzene to nitrobenzene (B124822), followed by chlorination to yield 3-chloronitrobenzene (as the meta-directing nitro group favors this isomer), and finally, reduction of the nitro group to an amine. vedantu.com

Direct Halogenation of Anilines : The direct halogenation of aniline itself is often problematic as the strong activating nature of the amino group can lead to multiple halogenations and a mixture of isomers. beilstein-journals.org However, regioselective methods have been developed. For instance, treating N,N-dialkylaniline N-oxides with thionyl chloride can achieve selective ortho-chlorination. acs.orgscispace.com Another approach involves mechanochemical, catalyst-free halogenation using N-halosuccinimides, where controlling the stoichiometry allows for the synthesis of mono-, di-, or tri-halogenated anilines. beilstein-journals.org

Table 2: Selected Synthetic Routes for Halogenated Anilines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Chloronitrobenzene | Fe/H⁺ or Catalytic Hydrogenation (e.g., with Pd/C) | 3-Chloroaniline | chemicalbook.com |

| Benzene | 1. HNO₃/H₂SO₄; 2. Cl₂/FeCl₃; 3. Fe/H⁺ | 3-Chloroaniline | vedantu.com |

| N,N-Dialkylaniline N-Oxide | Thionyl Chloride (SOCl₂) | ortho-Chloro-N,N-dialkylaniline | acs.orgscispace.com |

| Aniline | N-Chlorosuccinimide (NCS) via mechanochemistry | Chlorinated Anilines | beilstein-journals.org |

Cyclohexanone Derivatives as Carbonyl Components

Cyclohexanone is the six-membered cyclic ketone that provides the carbonyl component for the imine condensation.

Industrial Synthesis : On an industrial scale, cyclohexanone is primarily produced either by the catalytic hydrogenation of phenol (B47542) followed by dehydrogenation, or by the catalytic oxidation of cyclohexane (B81311). nih.gov These methods provide large quantities of the ketone for various chemical applications.

From Cyclohexanone Oximes : An alternative synthetic route involves the conversion of cyclohexanone oximes to primary anilines using a palladium catalyst on a Mg-Al layered double hydroxide (B78521) support. nih.gov While this produces anilines, the oxime intermediate itself is derived from cyclohexanone, highlighting the ketone's central role.

Laboratory Syntheses : A wide array of methods exist for synthesizing substituted cyclohexanone derivatives in a laboratory setting. These include various cyclization and annulation strategies:

Robinson Annulation : A powerful method for forming a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation. nih.gov

Dieckmann Condensation : An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. nih.gov

Tandem Catalysis : Modern methods include tandem carbene and photoredox-catalyzed strategies for the synthesis of substituted cycloalkanones from simpler precursors. nih.gov

The versatility of these synthetic methods allows for the creation of a wide range of cyclohexanone derivatives, which can be used to produce structurally diverse imines. utripoli.edu.ly

Advanced Synthetic Approaches to this compound

The synthesis of this compound, an imine formed from the condensation of 3-chloroaniline and cyclohexanone, can be significantly optimized by moving beyond traditional batch processing with conventional heating. Modern approaches focus on process intensification, waste reduction, and enhanced control over reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. rsc.org Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation heats the bulk of the reaction mixture simultaneously through dielectric heating. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. irjmets.com

The synthesis of imines, or Schiff bases, is particularly amenable to microwave assistance. The condensation reaction between an amine and a carbonyl compound typically requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com Microwave heating can efficiently promote this dehydration step, often under solvent-free conditions, which is environmentally advantageous. researchgate.netscirp.org

For the synthesis of this compound, a mixture of 3-chloroaniline and cyclohexanone can be subjected to microwave irradiation, potentially with a catalytic amount of acid or on a solid support. Research on similar imine formations shows that reactions which take several hours under conventional reflux can often be completed in a matter of minutes with microwave heating. researchgate.netresearchgate.net This rapid, efficient heating minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures. rsc.org One study on the synthesis of various imines from aromatic aldehydes and amines found that microwave irradiation under solvent-free conditions, using a few drops of β-ethoxyethanol as a wetting reagent, provided excellent yields in just a few minutes. researchgate.net

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reactants | 3-chloroaniline, Cyclohexanone | 3-chloroaniline, Cyclohexanone |

| Solvent | Toluene or Benzene (for azeotropic water removal) | Solvent-free or minimal high-boiling solvent (e.g., Ethanol) |

| Catalyst | p-Toluenesulfonic acid | Montmorillonite K10 clay, Acetic Acid |

| Reaction Time | 2-8 hours | 5-15 minutes |

| Temperature | 80-110 °C | 80-120 °C |

| Typical Yield | 70-85% | 90-98% |

| Energy Input | High (prolonged heating) | Low (short reaction time) |

| Byproduct Formation | Moderate potential for thermal degradation | Minimized due to short reaction time |

This table presents a hypothetical comparison based on typical results found in the literature for microwave-assisted imine synthesis.

Green Chemistry Principles in Imine Synthesis

The application of green chemistry principles is crucial for the development of sustainable chemical processes. The synthesis of imines, including this compound, serves as an excellent case study for implementing these principles. acs.orgacs.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally friendly chemical syntheses. acs.org

The condensation reaction to form this compound is inherently atom-economical, as the only byproduct is water. nih.gov Further "greening" of the process can be achieved by:

Preventing Waste: Utilizing high-yield methods like microwave or flow synthesis minimizes waste.

Safer Solvents and Auxiliaries: Replacing hazardous solvents like benzene or toluene (often used for water removal) with safer alternatives such as ethanol, water, or even conducting the reaction under solvent-free conditions is a key green improvement. researchgate.net

Design for Energy Efficiency: Microwave and flow syntheses are significantly more energy-efficient than traditional reflux methods due to shorter reaction times and more targeted heating. irjmets.comnih.gov

Use of Catalysis: Employing solid acid catalysts (e.g., clays, zeolites) instead of homogeneous acid catalysts simplifies purification, as the catalyst can be easily filtered off and potentially reused, reducing waste and corrosive hazards. acs.org

Photochemical methods also represent a green approach, using light and an alcoholic solvent as the reducing system to produce amines from imines, thereby avoiding metal hydrides and other hazardous reducing agents. sciencemadness.org

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Prevention | High-yield catalytic methods (microwave, flow) minimize waste generation. |

| 3. Less Hazardous Chemical Syntheses | The primary reactants are used to form the product with water as the main byproduct. nih.gov |

| 4. Designing Safer Chemicals | The synthesis can be designed to avoid the use of toxic reagents and solvents. |

| 5. Safer Solvents and Auxiliaries | Replacing traditional aromatic solvents with ethanol, or adopting solvent-free conditions. researchgate.net |

| 6. Design for Energy Efficiency | Microwave irradiation or precisely controlled heating in flow reactors reduces energy consumption compared to prolonged conventional heating. nih.gov |

| 9. Catalysis | Use of reusable solid acid catalysts instead of corrosive mineral acids simplifies workup and reduces waste. acs.org |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. stolichem.commdpi.com

For the synthesis of this compound, a flow process would involve pumping solutions of 3-chloroaniline and cyclohexanone, along with a suitable solvent and potentially a dissolved catalyst, through a heated tube or microreactor. The small reactor volume enhances safety, especially when dealing with exothermic reactions or hazardous materials. stolichem.com The precise temperature control minimizes byproduct formation. acs.org

A continuous flow system can be designed for a multi-step "telescoped" synthesis where the imine is formed in one reactor and then immediately flows into a second reactor for a subsequent reaction (e.g., reduction to the corresponding secondary amine) without isolation of the intermediate. uc.pt This approach improves efficiency and reduces manual handling and waste. chemrxiv.org Researchers have successfully used continuous-flow reactors for both imine formation and subsequent hydrogenation, demonstrating high throughput and catalyst efficiency. acs.orgresearchgate.net This methodology allows for rapid optimization of reaction conditions and can be scaled up by simply running the process for a longer duration or by using multiple reactors in parallel. stolichem.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Poor and non-uniform; potential for local hot spots. | Excellent and uniform; rapid heating and cooling. stolichem.com |

| Mass Transfer | Dependent on stirring efficiency. | Highly efficient due to small channel dimensions. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volume at any given time. nih.gov |

| Control | Less precise control over temperature and reaction time. | Precise control over residence time, temperature, and pressure. stolichem.com |

| Scalability | Difficult; requires re-optimization for larger vessels. | Simple; achieved by extending run time or "numbering up" reactors. |

| Productivity | Limited by batch cycle time. | High throughput, continuous production. acs.org |

| Process Integration | Difficult to couple with subsequent steps. | Easily integrated into multi-step "telescoped" sequences. uc.pt |

Reaction Chemistry and Mechanistic Elucidation of 3 Chloro N Cyclohexylideneaniline

Nucleophilic Addition Reactions at the Imine Carbon

The carbon-nitrogen double bond (C=N) of 3-Chloro-N-cyclohexylideneaniline is the focal point of its reactivity, particularly in nucleophilic addition reactions. Imines, also known as Schiff bases, are formed from the reaction of a primary amine with an aldehyde or a ketone. libretexts.org The imine carbon is electrophilic, analogous to a carbonyl carbon, but generally less reactive. The reaction mechanism typically begins with the nucleophilic attack on the imine carbon, leading to a tetrahedral intermediate. libretexts.orgfiveable.me

The electrophilicity of the imine can be significantly enhanced through acid catalysis. Protonation of the nitrogen atom forms a highly reactive iminium ion, which is more susceptible to nucleophilic attack. nih.gov This activation is crucial for reactions involving less reactive nucleophiles.

Stereoselectivity in Nucleophilic Additions

The addition of a nucleophile to the imine carbon of this compound creates a new stereocenter, introducing the possibility of stereoisomers. The field of stereoselective synthesis has developed robust methods to control the stereochemical outcome of such additions. nih.gov These strategies often fall into two categories:

Substrate-controlled methods : These involve the use of a chiral auxiliary attached to the imine, which directs the nucleophile to attack a specific face (re or si) of the imine double bond, leading to a diastereomeric excess of one product. wiley-vch.de

Catalyst-controlled methods : Chiral Lewis acids or other catalysts can be used to create a chiral environment around the imine, promoting the formation of one enantiomer over the other.

The stereochemical outcome is also influenced by the geometry of the imine itself. Imines can exist as E/Z isomers, and the pre-existing equilibrium between these isomers can affect the diastereomeric ratio of the product, as the two isomers may exhibit different facial selectivities for nucleophilic attack. acs.org

Influence of Substituents on Reaction Outcomes

Substituents on either the aniline (B41778) ring or the cyclohexyl moiety can significantly alter the reactivity of the imine. In this compound, the key substituent is the chlorine atom at the meta-position of the N-phenyl ring.

The chlorine atom is an electron-withdrawing group due to its inductive effect. This electronic pull increases the electrophilicity of the imine carbon, making the compound more reactive toward nucleophiles compared to its non-chlorinated analog, N-cyclohexylideneaniline. wiley-vch.de This enhanced reactivity is particularly important for activating the imine for additions. acs.org Conversely, electron-donating groups on the N-aryl ring would decrease the imine's electrophilicity. researchgate.net

The following table illustrates the expected relative reactivity based on the electronic effects of substituents on the N-phenyl ring.

| Substituent on N-phenyl ring | Electronic Effect | Expected Reactivity toward Nucleophiles |

| -OCH₃ (methoxy) | Electron-donating | Decreased |

| -CH₃ (methyl) | Electron-donating | Decreased |

| -H (hydrogen) | Neutral (Reference) | Baseline |

| -Cl (chloro) | Electron-withdrawing | Increased |

| -NO₂ (nitro) | Strongly Electron-withdrawing | Strongly Increased |

This table is based on established principles of electronic substituent effects on imine reactivity. researchgate.netnih.govresearchgate.net

Reduction and Hydrogenation Processes

The reduction of the C=N double bond in this compound is a fundamental transformation that yields the corresponding secondary amine, N-(3-chlorophenyl)cyclohexylamine. This can be achieved through several methods, including catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation to Cyclohexylamines

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the imine. This method is highly efficient, though it often requires elevated pressures of hydrogen gas. A variety of transition metal catalysts are effective for this transformation. google.com

Chiral catalysts can be employed to achieve asymmetric hydrogenation, producing optically active amines with high enantiomeric excess. google.comnih.gov

Table of Catalytic Systems for Imine Hydrogenation

| Catalyst System | Conditions | Notes |

|---|---|---|

| Iridium-diphosphine complexes | H₂ (10-100 atm) | Effective for asymmetric hydrogenation of N-alkylketimines. google.com |

| Iron P-NH-P' complexes | H₂ | Effective for N-activated imines (e.g., N-tosyl). acs.org |

| Nickel nanoparticles | H₂ | Used for enantioselective transfer hydrogenation, but direct hydrogenation is also a related process. organic-chemistry.org |

This table presents examples of catalyst types used for the general hydrogenation of imines.

Transfer Hydrogenation Strategies

Transfer hydrogenation offers a convenient alternative to the use of pressurized H₂ gas. This method utilizes a hydrogen donor molecule, which transfers hydrogen to the imine in the presence of a catalyst. rsc.org This technique is often performed under milder conditions and is highly selective. acs.org

Common hydrogen sources include formic acid (often in a mixture with triethylamine), isopropanol, and Hantzsch esters. rsc.orgacs.orgacs.org Ruthenium and iridium complexes are particularly effective catalysts for this transformation. acs.orgrsc.org

Examples of Transfer Hydrogenation Systems for Imines

| Catalyst | Hydrogen Source | Key Features |

|---|---|---|

| BINOL-derived phosphoric acids | Hantzsch esters | An organocatalytic approach with high enantioselectivity. rsc.org |

| (R,R)-TsDPEN-Ru(II) | Formic acid/triethylamine | Widely used for asymmetric transfer hydrogenation of cyclic imines. acs.org |

| Anionic Iridium Complex | Methanol | Highly efficient under base-free conditions and tolerates various functional groups. acs.org |

This table highlights representative systems for the transfer hydrogenation of imines.

Reductive Amination Pathways

Reductive amination is a powerful, one-pot method for synthesizing amines from a carbonyl compound and an amine in the presence of a reducing agent. organic-chemistry.org In this context, this compound is a key intermediate in the reductive amination of cyclohexanone (B45756) with 3-chloroaniline (B41212). researchgate.net

The reaction proceeds via the initial formation of a hemianilinal, which then dehydrates to form the this compound imine in situ. mdpi.com The imine is then immediately reduced by the reducing agent present in the reaction mixture, without being isolated. organic-chemistry.org This pathway is one of the most direct and widely used methods for preparing the final N-(3-chlorophenyl)cyclohexylamine product. researchgate.net Various reducing agents, from metal hydrides to silanes, can be employed. organic-chemistry.orgresearchgate.net

Cycloaddition Reactions

The imine functionality of this compound can participate in various cycloaddition reactions, acting as a 2π component in [2+2] and [4+2] cycloadditions. The electronic nature of the substituents on both the nitrogen and carbon atoms of the imine significantly influences its reactivity.

[2+2] and [4+2] Cycloadditions

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common feature of imines, leading to the formation of four-membered azetidine (B1206935) rings. nih.gov While direct experimental data for this compound is not available, N-sulfonylimines have been shown to undergo photosensitized [2+2] cycloaddition with alkenes and alkynes to yield azetidines and azetines, respectively. nih.gov The reaction proceeds through a triplet excited state of the imine, which then adds to the ground state of the π-system. The presence of the electron-withdrawing chloro group on the aniline ring is expected to influence the photophysical properties of the imine, potentially affecting the efficiency and selectivity of the cycloaddition.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): In the aza-Diels-Alder reaction, the imine can act as a dienophile, reacting with a conjugated diene to form a six-membered tetrahydropyridine (B1245486) ring. The reactivity of the imine as a dienophile is enhanced by the presence of electron-withdrawing groups on the nitrogen atom. wikipedia.orgpraxilabs.com The 3-chloro substituent on the N-aryl group of this compound makes the imine more electrophilic and thus a better dienophile compared to the unsubstituted N-cyclohexylideneaniline. Lewis acid catalysis is often employed to further activate the imine towards cycloaddition. worktribe.com For instance, the reaction of N-aryl imines with dienes in the presence of a Lewis acid like ytterbium(III) triflate has been shown to proceed via a stepwise mechanism. worktribe.com

Conversely, N-aryl imines can also function as the diene component in inverse-electron-demand Diels-Alder reactions, particularly when the imine contains electron-donating groups and the dienophile is electron-deficient. However, given the electron-withdrawing nature of the 3-chloroaniline moiety, this mode of reactivity is less likely for this compound. A novel formal [4+2]-cycloaddition of chalcone (B49325) imines with homophthalic anhydrides has been reported, where the imine acts as a four-atom building block to form dihydropyridin-2(1H)-ones. khanacademy.org

A summary of representative aza-Diels-Alder reactions with N-aryl imines is presented in the table below, illustrating the types of products that could be expected from the reaction of this compound with various dienes.

| Diene | N-Aryl Imine | Catalyst/Conditions | Product | Yield (%) | Ref |

| Danishefsky's diene | N-Benzylideneaniline | ZnCl₂ | 2,3-Dihydro-4-pyridone derivative | 85 | |

| 2,3-Dimethyl-1,3-butadiene | N-(p-Tolyl)benzaldimine | BF₃·OEt₂ | Tetrahydropyridine derivative | 78 | |

| Cyclopentadiene | N-Phenylbenzaldimine | Sc(OTf)₃ | Bicyclic tetrahydropyridine | 92 |

This table presents data for analogous N-aryl imines to illustrate the potential reactivity of this compound.

Imine Dienophile Reactivity

As mentioned, the dienophilic character of the C=N bond in this compound is enhanced by the electron-withdrawing 3-chloro substituent. In a typical Diels-Alder reaction, the diene should possess electron-donating groups to increase the energy of its highest occupied molecular orbital (HOMO), facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile (the imine). youtube.com The regioselectivity of the cycloaddition would be governed by the electronic and steric effects of the substituents on both the diene and the imine. While specific studies on the dienophilic reactivity of this compound are not documented, the general principles of the aza-Diels-Alder reaction strongly suggest its capability to participate in such transformations to afford substituted tetrahydropyridines. wikipedia.org

Electrophilic and Radical Reactions

Electrophilic Attack on Aromatic and Cyclohexyl Moieties

The aromatic ring of this compound is susceptible to electrophilic substitution. The directing effects of the substituents on the ring, the amino group (as part of the imine) and the chlorine atom, will determine the position of substitution. The amino group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In 3-chloroaniline, the amino group's activating effect dominates, directing incoming electrophiles primarily to the positions ortho and para to the amino group (positions 2, 4, and 6). The presence of the chlorine at position 3 will sterically and electronically influence the substitution pattern. Therefore, for this compound, electrophilic attack is expected to occur predominantly at the C2, C4, and C6 positions of the aniline ring.

The cyclohexyl moiety is a saturated aliphatic ring and is generally unreactive towards electrophiles under standard conditions.

Radical-Mediated Transformations

The imine bond of this compound can undergo radical additions. The addition of a radical to the carbon atom of the C=N bond generates a nitrogen-centered radical intermediate. nih.gov This intermediate can then be trapped by a hydrogen atom donor or participate in further reactions. Visible light photoredox catalysis has emerged as a powerful tool for the radical functionalization of imines under mild conditions. rsc.orgmdpi.com For instance, the asymmetric photocatalytic addition of radicals to N-sulfinimines has been demonstrated, suggesting that similar transformations could be developed for this compound with appropriate chiral catalysts. rsc.org

The generation of radicals can be achieved through various methods, including the use of radical initiators or photoredox catalysts. mdpi.com The regioselectivity of the radical addition would depend on the nature of the radical and the electronic properties of the imine.

Hydrolysis and Imine Exchange Reactions

Hydrolysis: The imine bond in this compound is susceptible to hydrolysis, which is the reverse of its formation. news-medical.netbyjus.com The reaction involves the addition of water to the C=N bond, followed by the elimination of 3-chloroaniline to yield cyclohexanone and regenerate the amine. The hydrolysis can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the imine nitrogen is protonated, which increases the electrophilicity of the imine carbon and facilitates the attack of water. youtube.com Under basic conditions, hydroxide (B78521) ion acts as the nucleophile. The rate of hydrolysis is dependent on the pH of the medium. masterorganicchemistry.com The presence of the electron-withdrawing chloro group on the aniline ring is expected to make the imine more susceptible to nucleophilic attack and thus may affect the rate of hydrolysis compared to the unsubstituted analogue.

Imine Exchange Reactions: this compound can participate in imine exchange reactions, also known as transimination. wur.nlresearchgate.net In this process, the imine reacts with a different primary amine to form a new imine and release 3-chloroaniline. This is an equilibrium process, and the position of the equilibrium can be controlled by the relative concentrations of the reactants and products, or by removing one of the products from the reaction mixture. Imine exchange reactions are often catalyzed by acids. mdpi.comsemanticscholar.org This reactivity is fundamental in dynamic covalent chemistry.

Functionalization Strategies and Derivatization of this compound

The chemical reactivity of this compound is primarily centered around its two key functional groups: the imine (C=N) bond and the chloro-substituted aromatic ring. These sites offer opportunities for a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse range of new chemical entities. While specific research on the derivatization of this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of related N-aryl imines and chloroanilines.

The derivatization strategies can be broadly categorized into two main types: reactions involving the imine moiety and modifications of the aromatic ring.

Reactions at the Imine Functional Group

The imine bond is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. This polarity allows for a range of nucleophilic addition and cycloaddition reactions.

Nucleophilic Addition: The carbon-nitrogen double bond can undergo nucleophilic attack to form new carbon-carbon or carbon-heteroatom bonds. A variety of nucleophiles can be employed for this purpose. For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of tertiary amines after quenching. Similarly, the reduction of the imine bond using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary amine, N-(3-chlorophenyl)cyclohexylamine.

Cycloaddition Reactions: The imine can act as a dienophile or a 2π component in cycloaddition reactions. A notable example is the [2+2] cycloaddition with ketenes, which would produce β-lactam rings. This reaction, often referred to as the Staudinger synthesis, is a well-established method for the preparation of this important heterocyclic motif. The reaction of this compound with a ketene, generated in situ from an acyl chloride and a tertiary amine, would be expected to yield a substituted 2-azetidinone. mdpi.com

The following table summarizes some potential nucleophilic addition and cycloaddition reactions at the imine bond:

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Amine |

| Grignard Addition | R-MgBr, then H₂O | Tertiary Amine |

| [2+2] Cycloaddition | R₂C=C=O (Ketene) | β-Lactam (2-Azetidinone) |

| Aza-Diels-Alder | Diene | Tetrahydroquinoline derivative |

This table presents plausible reactions based on the general reactivity of imines.

Reactions at the Aromatic Ring

The 3-chloro-substituted aniline ring provides another avenue for functionalization. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The electronic nature of the ring, influenced by both the chloro and the N-cyclohexylideneamino groups, will direct the regioselectivity of electrophilic aromatic substitution reactions.

Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the 3-position. Similarly, Buchwald-Hartwig amination could be employed to replace the chlorine atom with a different amino group.

Electrophilic Aromatic Substitution: The N-cyclohexylideneamino group is an ortho-, para-directing group. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho and para to this group (positions 2, 4, and 6), with the steric bulk of the cyclohexyl group likely influencing the regioselectivity.

The table below outlines potential derivatization reactions on the aromatic ring:

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, base | 3-Aryl-N-cyclohexylideneaniline |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, base | 3-(Dialkylamino)-N-cyclohexylideneaniline |

| Nitration | HNO₃, H₂SO₄ | - | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ | - | Bromo-substituted derivative |

This table illustrates potential derivatization strategies for the aromatic ring based on established methodologies for chloroanilines.

The combination of these functionalization strategies allows for the systematic modification of the this compound scaffold, providing access to a wide array of derivatives with potentially interesting chemical and biological properties. The synthesis of such derivatives is crucial for structure-activity relationship studies and the development of new compounds in various fields of chemistry.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental and theoretical spectroscopic data for the chemical compound This compound is not publicly available. Consequently, a thorough analysis of its advanced spectroscopic and structural characterization, as outlined, cannot be provided at this time.

Efforts to retrieve information on the vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) properties of this specific imine have been unsuccessful. This includes a lack of data pertaining to:

Vibrational Mode Assignments: No experimental or computationally predicted FT-IR or FT-Raman spectra, which are crucial for identifying the characteristic vibrational modes of the molecule, could be located. Such data would provide insight into the stretching and bending frequencies of key functional groups, such as the C=N imine bond, the C-Cl bond, and the vibrations within the cyclohexyl and chlorophenyl rings.

Conformational Analysis: Without vibrational spectra, a conformational analysis based on IR and Raman signatures is not possible. This type of analysis would help to determine the most stable spatial arrangement of the molecule, for instance, the orientation of the cyclohexyl ring relative to the aniline plane.

Multi-Dimensional NMR Data: There is no available information on multi-dimensional NMR studies (e.g., COSY, HMQC, HMBC) for this compound. These techniques are essential for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the connectivity of atoms within the molecule.

Dynamic and Solid-State NMR: Similarly, no publications or data on dynamic NMR studies, which would investigate conformational exchange processes, or solid-state NMR investigations, which would provide information about the compound's structure in the solid phase, were found.

While spectroscopic data exists for related compounds, such as 3-chloroaniline and various N-substituted anilines, this information cannot be directly extrapolated to this compound due to the significant structural differences, particularly the presence of the cyclohexylidene group. The electronic and steric effects of this group would substantially influence the spectroscopic properties of the molecule.

The absence of this fundamental data prevents the creation of the requested detailed scientific article, including the specified data tables and in-depth discussions. Further experimental or computational research would be required to generate the necessary spectroscopic information for a comprehensive structural characterization of this compound.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Crystallography

Single Crystal X-ray Analysis of 3-Chloro-N-cyclohexylideneaniline and its Derivatives

The single-crystal X-ray analysis of derivatives of 3-chloroaniline (B41212) reveals key insights into the molecular geometry. For instance, in related chloroaniline co-crystals, the aromatic ring maintains its planarity. The C-Cl bond length and the bond angles within the benzene (B151609) ring are influenced by the electronic effects of the substituents. The imine (C=N) bond, which is central to the structure of this compound, would present a specific bond length, typically in the range of 1.27 to 1.30 Å. The cyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain.

A hypothetical table of crystallographic parameters for a derivative, based on known structures of similar compounds, is presented below to illustrate the type of data obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This data is illustrative and based on common values for related organic compounds.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound would be governed by a combination of intermolecular forces. In analogous chloroaniline structures, hydrogen bonds, although weak, can be observed where suitable donors and acceptors are present. More significantly, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in the crystal packing. The presence of the chlorine atom can lead to halogen bonding (C-Cl···X), further stabilizing the crystal lattice. The bulky cyclohexyl group will also influence the packing, likely arranging to minimize steric hindrance while maximizing van der Waals interactions.

Conformational Preferences in the Solid State

In the solid state, the conformation of this compound would be a balance between intramolecular steric effects and intermolecular packing forces. The cyclohexane (B81311) ring is anticipated to exist predominantly in the low-energy chair conformation. slideshare.netyoutube.com The torsional angle between the plane of the aniline (B41778) ring and the C=N double bond is a critical conformational parameter. This twist is influenced by the steric hindrance between the ortho-hydrogens of the aniline ring and the protons of the cyclohexyl group. The specific conformation adopted in the crystal will be the one that allows for the most efficient crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is sensitive to the molecular environment.

Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions. nih.govnih.gov The π-π* transitions, typically of high intensity, originate from the conjugated system formed by the benzene ring and the imine group. The presence of the chlorine atom, an electron-withdrawing group with lone pairs, can cause a bathochromic (red) shift of these bands due to its influence on the energy levels of the molecular orbitals. The n-π* transition, associated with the non-bonding electrons of the nitrogen atom in the imine group, is expected to be of lower intensity and may be observed as a shoulder on the main absorption band. The conjugation between the aromatic ring and the C=N bond is a key factor determining the position of the absorption maxima.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect is anticipated for this compound due to the change in dipole moment upon electronic excitation. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum.

A study of the UV-Vis absorption spectrum in solvents of varying polarity can reveal the nature of the electronic transitions. A bathochromic shift (positive solvatochromism) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift (negative solvatochromism) would indicate a less polar excited state.

The following table illustrates hypothetical solvatochromic data for this compound, demonstrating the expected trend.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 315 |

| Dichloromethane | 8.93 | 322 |

| Acetone | 20.7 | 328 |

| Acetonitrile | 37.5 | 330 |

| Methanol | 32.7 | 335 |

Note: This data is illustrative and based on the expected solvatochromic behavior of similar imine derivatives. nih.govnih.gov

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also provide insights into the photophysical properties of this compound. The fluorescence quantum yield and lifetime would be sensitive to the molecular structure and environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would provide critical information regarding its molecular ion and the stability of its various structural motifs.

Under typical EI-MS conditions, the molecule is expected to form a molecular ion (M⁺˙) which will be observable in the mass spectrum. Due to the presence of a chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) separated by two mass-to-charge units (m/z). libretexts.org The relative intensity of these peaks, approximately 3:1, is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org

The fragmentation of this compound would likely proceed through several key pathways, characteristic of N-aryl imines and Schiff bases. researchgate.net The primary fragmentation would involve cleavage of the bonds adjacent to the imine (C=N) functional group, as well as fragmentation within the cyclohexyl and chlorophenyl moieties.

One of the principal fragmentation pathways for Schiff bases involves the cleavage of the C-N single bond between the aniline nitrogen and the cyclohexylidene ring. This would result in the formation of a stabilized 3-chlorophenylimino cation or a related fragment. Another significant fragmentation would be the cleavage of the C=N double bond, which is a common feature in the mass spectra of imines.

Furthermore, the cyclohexyl ring can undergo characteristic fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or other alkyl fragments. The aromatic ring is generally more stable, but fragmentation involving the loss of the chlorine atom or the entire chlorophenyl group can also be anticipated.

A plausible fragmentation pattern for this compound under electron ionization is detailed in the interactive data table below. The predicted m/z values are based on the general fragmentation behavior of structurally similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Plausible Fragmentation Pathway |

| 221/223 | [M]⁺˙ (Molecular Ion) | C₁₂H₁₄ClN⁺˙ | Ionization of the parent molecule. The M+2 peak is due to the ³⁷Cl isotope. |

| 192/194 | [M - C₂H₅]⁺ | C₁₀H₉ClN⁺ | Loss of an ethyl radical from the cyclohexyl ring. |

| 178/180 | [M - C₃H₇]⁺ | C₉H₇ClN⁺ | Loss of a propyl radical from the cyclohexyl ring. |

| 152/154 | [M - C₅H₉]⁺ | C₇H₅ClN⁺ | Cleavage of the N-C bond of the cyclohexyl ring. |

| 126/128 | [ClC₆H₄N]⁺ | C₆H₄ClN⁺ | Cleavage of the C=N bond with charge retention on the chlorophenylimino fragment. |

| 111/113 | [ClC₆H₄]⁺ | C₆H₄Cl⁺ | Loss of the cyclohexylideneimine moiety. |

| 95 | [C₆H₁₁N]⁺ | C₆H₁₁N⁺ | Cleavage of the C-N single bond with charge retention on the cyclohexylideneimine fragment. |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Loss of chlorine from the chlorophenyl fragment. |

Note: The table above presents predicted fragmentation data based on established principles of mass spectrometry and analysis of similar chemical structures. Actual experimental data may vary.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying medium-sized organic molecules like 3-Chloro-n-cyclohexylideneaniline. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure reliable results for both geometry and electronic properties. researchgate.net

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would reveal key structural parameters. The molecule consists of a 3-chloroaniline (B41212) moiety linked to a cyclohexanone (B45756) via an imine (C=N) bond.

The optimization would likely show that the C=N bond has a length typical for imines, and the atoms involved adopt a trigonal planar geometry. However, significant steric hindrance between the bulky cyclohexyl ring and the substituted aniline (B41778) ring would force the two rings into a non-planar arrangement. The dihedral angle between the phenyl ring and the C=N plane is a critical parameter determined through optimization. nih.gov Furthermore, the cyclohexane (B81311) ring would adopt a stable chair conformation to minimize steric strain.

A full conformational analysis would involve exploring the potential energy surface to identify different stable conformers and the energy barriers separating them, for instance, the barrier to rotation around the C-N single bond. capes.gov.br

Below are illustrative optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=N (Imine) | ~1.28 - 1.30 |

| C-N (Aniline) | ~1.42 - 1.44 | |

| C-Cl (Aromatic) | ~1.74 - 1.76 | |

| Bond Angle (˚) | C-N=C | ~118 - 122 |

| C-C-Cl | ~119 - 121 | |

| Dihedral Angle (˚) | Phenyl Ring - Imine Plane | ~30 - 50 |

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chloroaniline ring, which acts as the primary electron-donating part of the molecule. The LUMO is likely distributed across the C=N imine bond and the aromatic system, which can accept electron density. DFT calculations provide quantitative values for these orbitals and the resulting energy gap. researchgate.netresearchgate.net

An illustrative table of electronic properties for this compound is presented below.

| Property | Symbol | Illustrative Calculated Value (eV) |

| Energy of HOMO | EHOMO | -6.15 |

| Energy of LUMO | ELUMO | -1.25 |

| Energy Gap | ΔE (ELUMO - EHOMO) | 4.90 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative nitrogen atom of the imine group and, to a lesser extent, the chlorine atom. nih.govnih.gov These sites represent the most likely centers for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the molecule. This analysis provides a clear, intuitive picture of the molecule's reactive sites.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts an optimal number of electrons from the environment, indicating its capacity to act as an electrophile.

These descriptors provide a comprehensive framework for comparing the reactivity of this compound with other related compounds. researchgate.net

The table below provides illustrative values for these descriptors, derived from the previously stated HOMO/LUMO energies.

| Global Reactivity Descriptor | Formula | Illustrative Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.25 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.70 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.45 |

| Chemical Softness (S) | S = 1 / (2η) | 0.204 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 |

Ab Initio Methods and Post-Hartree-Fock Approaches

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, as they are based solely on fundamental physical constants and the principles of quantum mechanics without relying on empirical data or parameterization. numberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)), incorporate electron correlation effects more rigorously than standard DFT functionals. capes.gov.br These methods are computationally more demanding but are considered the "gold standard" for calculating accurate molecular energies. nist.gov

For this compound, these high-level calculations could be employed to:

Verify the relative energies of different conformers found using DFT.

Calculate highly accurate reaction barriers and transition state energies for potential reactions. numberanalytics.com

Provide benchmark electronic properties against which DFT results can be compared, ensuring the chosen functional is appropriate for this chemical system.

Such calculations, while expensive, provide the highest level of theoretical confidence in the predicted properties of the molecule.

Reaction Mechanism Modeling

The formation of this compound involves the acid-catalyzed condensation reaction between 3-chloroaniline and cyclohexanone. masterorganicchemistry.com Computational modeling can elucidate the detailed mechanism, identify intermediates, and calculate the energetics of this process. acs.orgacs.org

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack and Carbinolamine Formation : The nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to a zwitterionic intermediate that undergoes proton transfer (often facilitated by solvent molecules) to form a neutral carbinolamine intermediate. acs.org

Dehydration : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O). The subsequent elimination of water, driven by the lone pair on the nitrogen, forms the C=N double bond of the imine. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are used to locate the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface. Its characterization is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. For the formation of simple imines, calculated gas-phase barriers for the dehydration step can be quite high but are significantly lowered by the presence of explicit water molecules or a proton source that facilitates the proton transfers. acs.orgacs.org For example, calculations on the formation of N-methylmethanimine showed that the barrier for imine formation from the carbinolamine is significantly reduced when catalyzed by water molecules or through protonation. acs.org

Table 2: Example Reaction Barriers for Imine Formation Steps (Hypothetical Values based on Literature)

| Reaction Step | Catalyst | Calculated Barrier (kcal/mol) |

| Carbinolamine Formation | Uncatalyzed | 25-30 |

| Carbinolamine Formation | Water-Assisted | 10-15 |

| Imine Formation (Dehydration) | Uncatalyzed | > 40 |

| Imine Formation (Dehydration) | Proton-Catalyzed | 15-20 |

The solvent plays a critical role in the formation of Schiff bases, as the reaction involves polar and charged intermediates. acs.org Theoretical simulations account for solvent effects using two main approaches:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which would stabilize charged species like the protonated carbinolamine intermediate.

Explicit Solvation Models : In this method, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. acs.org For the imine formation reaction, explicit water molecules have been shown to be crucial for accurately modeling the proton transfer steps and lowering the associated energy barriers. acs.org

For this compound synthesis, using a polar protic solvent like ethanol (B145695) or a non-polar solvent like toluene (B28343) with a Dean-Stark trap would influence the reaction kinetics. researchgate.net Theoretical simulations in different solvent environments would predict different reaction rates and could help optimize reaction conditions. rsc.org

Coordination Chemistry and Metal Complexation

Advanced Structural Analysis of Coordination Complexes

The advanced structural analysis of coordination complexes of 3-Chloro-n-cyclohexylideneaniline would be crucial for understanding their properties. This would involve detailed studies in both the solid state and solution.

Solid-State Structures and Supramolecular Interactions

The solid-state structure of metal complexes of this compound, typically determined by single-crystal X-ray diffraction, would reveal key information about the coordination geometry around the metal ion. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as tetrahedral, square planar, or octahedral could be anticipated.

Hypothetical Data on Supramolecular Interactions:

| Interaction Type | Potential Donor/Acceptor Atoms | Expected Distance (Å) |

| Hydrogen Bonding | N-H···X, C-H···X (X=anion, solvent) | 2.5 - 3.5 |

| Halogen Bonding | C-Cl···X (X=O, N, Cl) | 3.0 - 4.0 |

| π-π Stacking | Phenyl ring ↔ Phenyl ring | 3.3 - 3.8 |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of coordination compounds are dictated by the d-electron configuration of the metal ion and the ligand field environment.

Spin States and Magnetic Susceptibility

For transition metal complexes of this compound involving ions like Fe(II), Fe(III), Co(II), or Mn(II), the possibility of different spin states (high-spin or low-spin) arises. The energy difference between these spin states is determined by the ligand field strength of the Schiff base. The magnetic susceptibility of these complexes would be temperature-dependent, and measurements using techniques like SQUID magnetometry would provide insights into the electronic ground state and any magnetic interactions between metal centers. rsc.orgrsc.org

In some cases, a phenomenon known as spin crossover (SCO) might be observed, where the complex can switch between high-spin and low-spin states in response to external stimuli like temperature or pressure. nih.gov The presence of the chloro-substituent could subtly tune the ligand field strength, potentially influencing the spin transition temperature.

Hypothetical Magnetic Properties of a Co(II) Complex:

| Property | Expected Value |

| Spin State | High-spin (S = 3/2) |

| Calculated Magnetic Moment (µeff) | ~3.87 B.M. |

| Experimental Magnetic Moment (µeff) | 4.3 - 5.2 B.M. |

Electrochemical Behavior

The electrochemical behavior of metal complexes of this compound, studied by techniques like cyclic voltammetry, would provide information about their redox properties. The potentials at which the metal center or the ligand undergo oxidation or reduction can be determined. These redox potentials are influenced by the nature of the metal, the solvent system, and the electronic effects of the substituents on the ligand. The chloro group, being electron-withdrawing, is expected to make the reduction of the complex easier and its oxidation more difficult compared to an unsubstituted analogue. The electrochemical data is vital for applications in areas such as catalysis, sensing, and molecular electronics.

Catalytic Applications in Organic Transformations Non Biological

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. The potential for N-substituted imines to act as ligands for metal catalysts is well-established. However, specific data on 3-Chloro-N-cyclohexylideneaniline in this capacity is not available in the current body of scientific literature.

Asymmetric Catalysis (e.g., Hydrogenation, C-C Coupling)

Asymmetric catalysis is a critical field for the synthesis of chiral molecules, with applications in pharmaceuticals and materials science. Chiral ligands are essential for inducing enantioselectivity in reactions such as hydrogenation and carbon-carbon bond formation. While a wide array of chiral ligands have been developed, there is no documented use of this compound for these purposes. The development of chiral variants of this imine could be a potential area for future research.

Role as a Chiral Ligand in Enantioselective Synthesis

The efficacy of a chiral ligand in enantioselective synthesis is dependent on its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. Imines and their derivatives can be designed to possess chirality, making them potential candidates for chiral ligands. However, the synthesis and application of a chiral version of this compound as a ligand in enantioselective synthesis have not been reported.

Palladium-Catalyzed Reactions (e.g., Amination)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. These reactions often rely on sophisticated phosphine (B1218219) or N-heterocyclic carbene ligands to facilitate the catalytic cycle. While aniline (B41778) derivatives are common substrates or products in these reactions, the specific role of this compound as a ligand or catalyst component in palladium-catalyzed amination or other coupling reactions is not described in published research.

Hydrocyanation and Carbonylation Reactions

Hydrocyanation, the addition of hydrogen cyanide across a double or triple bond, and carbonylation, the introduction of a carbonyl group into an organic molecule, are important industrial processes often catalyzed by transition metal complexes. The ligands employed in these reactions play a crucial role in controlling reactivity and selectivity. There is currently no literature to suggest that this compound has been investigated as a ligand or catalyst in either hydrocyanation or carbonylation reactions.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a key strategy in this area.

Immobilization Strategies of Imine-Based Catalysts

The immobilization of imine-based catalysts is an active area of research aimed at combining the benefits of homogeneous and heterogeneous catalysis. Strategies often involve anchoring the imine or its metal complex to a solid support such as silica, polymers, or metal-organic frameworks. While these general strategies exist for imine-containing compounds, there are no specific examples in the literature detailing the immobilization of this compound for use as a heterogeneous catalyst.

No Catalytic Applications of this compound Found in Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific research detailing the catalytic applications of the chemical compound this compound has been identified. The requested article, focusing on its use in organic transformations, cannot be generated as there is no available data on its surface interactions, active site characterization, or its role in hydrogenation or photoredox catalysis.

While the individual components of the compound's name—chloroanilines, cyclohexylidenes, and imines (or Schiff bases)—are classes of molecules with known roles in catalysis, this specific combination has not been explored in the published literature found.

Generally, Schiff bases, which are compounds containing a carbon-nitrogen double bond, can act as ligands for metal catalysts used in various organic reactions, including hydrogenation. acs.orgjocpr.combenthamdirect.com For instance, complexes of metals with Schiff base ligands have been employed in the hydrogenation of nitroarenes and other functional groups. jocpr.comekb.eg The electronic properties of the Schiff base, influenced by substituents like the chloro group on the aniline ring, can modulate the catalytic activity of the metal center.

In the realm of photoredox catalysis, imines are often utilized as substrates or intermediates rather than as the primary photocatalyst. nih.govresearchgate.netacs.org These reactions typically involve the single electron transfer (SET) to or from the imine, generating radical intermediates that can undergo a variety of transformations. rsc.org The process allows for the formation of new carbon-carbon or carbon-heteroatom bonds under mild, light-driven conditions. nih.gov

Supramolecular Chemistry and Advanced Materials Non Biological

Host-Guest Chemistry

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, primarily through non-covalent interactions. The specificity and strength of this binding are central to applications in sensing, catalysis, and separation.

There are currently no published studies detailing the molecular recognition of 3-Chloro-N-cyclohexylideneaniline with macrocyclic or caged host molecules. Theoretically, the cyclohexyl or the chloroaniline moiety could act as a guest, fitting within the cavities of hosts like cyclodextrins, calixarenes, or cucurbiturils. The size and electronic properties of the guest portion would dictate the selectivity for a particular macrocycle. However, without experimental data, any such potential remains speculative.

While the crystal structure of this compound has not been specifically reported, an analysis of its constituent parts suggests the potential for several types of non-covalent interactions. The imine nitrogen could act as a hydrogen bond acceptor. The chlorine atom on the phenyl ring is a potential halogen bond donor, an interaction of growing importance in crystal engineering and materials science. Furthermore, the electron-deficient nature of the chloro-substituted phenyl ring could facilitate π-π stacking interactions with other aromatic systems. The interplay of these forces would be crucial in any self-assembly process.

Self-Assembly Processes

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. This process is fundamental to the bottom-up fabrication of novel materials.

No research has been documented on the formation of ordered supramolecular architectures, such as gels, liquid crystals, or vesicles, from this compound. The balance between the rigid aromatic core and the flexible cyclohexyl group could potentially lead to interesting phase behaviors, but this has not been experimentally verified.

Crystal engineering relies on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. While the principles of crystal engineering could be applied to this compound, there are no reports of its crystal structure or any attempts to control its solid-state packing through co-crystallization or polymorphism studies. Such studies would be invaluable in understanding the role of the chloro and imine functionalities in directing the assembly of the molecules in the solid state.

Application in Functional Materials

The potential application of this compound in functional materials is an open area of research. Its structural motifs suggest possibilities in areas such as organic electronics or as a precursor for more complex functional molecules. However, without foundational research into its synthesis, reactivity, and supramolecular behavior, its utility in the realm of advanced materials remains hypothetical.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific structure and properties of these materials are highly dependent on the geometry and functionality of the organic linker. Schiff bases, a class of compounds to which this compound belongs, are known to act as versatile ligands in the formation of coordination complexes and polymers due to the presence of the imine (-C=N-) group, which can coordinate to metal centers. researchgate.netresearchgate.nettsijournals.comnih.gov

In principle, this compound could serve as a ligand in the synthesis of novel MOFs or coordination polymers. The nitrogen atom of the imine group and potentially the chlorine atom on the aniline (B41778) ring could act as coordination sites. The bulky cyclohexyl group would influence the steric environment around the metal center and affect the packing of the resulting framework, potentially leading to porous materials with applications in gas storage, separation, or catalysis.

However, a thorough review of scientific databases has not yielded any published studies describing the synthesis or characterization of MOFs or coordination polymers incorporating this compound as a ligand. Consequently, no experimental data on potential structures, porosity, or catalytic activity is available.

Liquid Crystal Applications

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals. wikipedia.org Molecules that exhibit liquid crystalline phases (mesogens) often possess anisotropic geometries, such as rod-like or disk-like shapes, and specific arrangements of polar and non-polar groups.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.commdpi.com The NLO response of a molecule is often related to the presence of a π-conjugated system and an asymmetric charge distribution, typically achieved through the combination of electron-donating and electron-withdrawing groups. researchgate.net

Despite the potential for NLO activity based on its chemical structure, no studies have been found that investigate the non-linear optical properties of this compound. Therefore, there is no data available on its hyperpolarizability, second-harmonic generation (SHG) efficiency, or other relevant NLO parameters. Research on similar Schiff base compounds has shown that they can possess significant NLO properties, but these findings cannot be directly extrapolated to this compound without experimental verification. researchgate.net

Advanced Research Perspectives and Outlook

Development of Novel Synthetic Routes

The classical synthesis of imines involves the acid-catalyzed condensation of an amine and a carbonyl compound. acs.orgchemrxiv.org For 3-Chloro-N-cyclohexylideneaniline, this would entail the reaction of 3-chloroaniline (B41212) with cyclohexanone (B45756). However, future research should focus on developing more sophisticated and efficient synthetic methodologies.

Catalytic Methods: The use of transition metal catalysts can offer milder reaction conditions and higher yields. For instance, silver-based N-heterocyclic carbene (NHC) complexes have been shown to be effective for the one-pot synthesis of imines from alcohols and amines. rsc.org A hypothetical catalytic cycle for the synthesis of this compound using a silver-NHC catalyst is depicted below.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. mdpi.comresearchgate.net This approach could be explored for the synthesis of this compound, potentially offering a greener and more efficient alternative to traditional methods. The reaction could proceed through the generation of radical intermediates under mild conditions. organic-chemistry.orgnih.govrsc.org

Asymmetric Synthesis: While this compound itself is achiral, the development of asymmetric routes to chiral imines is a significant area of research. beilstein-journals.orgnih.govnih.govresearchgate.netacs.org Chiral catalysts, such as those based on BINOL or cinchona alkaloids, could be employed to synthesize chiral derivatives of this compound, which could have applications in asymmetric synthesis.

| Synthetic Method | Potential Catalyst/Reagent | Hypothesized Advantage | Reference for Analogy |

| Classical Condensation | p-Toluenesulfonic acid | Simplicity, well-established | acs.orgchemrxiv.org |

| Silver-NHC Catalysis | [Ag(IPr)]Cl / Base | Mild conditions, high yield | rsc.org |

| Photoredox Catalysis | 3DPAFIPN / Blue light | Green, operational simplicity | organic-chemistry.orgnih.gov |

| Asymmetric Synthesis | (R)-3,3'-Ph2-BINOL | Access to chiral derivatives | beilstein-journals.org |

Exploration of Underutilized Reaction Pathways

The reactivity of the imine bond in this compound is a fertile ground for exploration beyond simple hydrolysis and reduction.